molecular formula C8H8O4 B1212189 Norcantharidin CAS No. 5442-12-6

Norcantharidin

カタログ番号 B1212189
CAS番号: 5442-12-6
分子量: 168.15 g/mol
InChIキー: JAABVEXCGCXWRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of NCTD and its analogues has seen significant advancements, aiming to improve its selectivity and potency. An efficient synthetic route to optically pure NCTD analogue NCA-01, a highly selective inhibitor of protein phosphatase 2B, has been developed, showcasing the versatility of NCTD modifications for targeted anticancer activity (Shimizu et al., 2012). Additionally, various norcantharidin derivatives have been synthesized, such as those conjugated with chitosan for better solubility and sustained release, highlighting the potential for creating more effective NCTD-based treatments (Xu et al., 2013).

Molecular Structure Analysis

The molecular structure of NCTD is characterized by the presence of a bicyclic [2.2.1]heptane framework, which is essential for its biological activity. The modifications at various positions on this core structure have been explored to enhance its anticancer properties. For instance, the introduction of specific substituents at the C1 position has led to the development of derivatives with varying degrees of efficacy and selectivity toward different cancer cell lines. The structural analysis through techniques like X-ray crystallography has been crucial in determining the absolute stereochemistry of these derivatives, thereby aiding in the synthesis of more potent and selective inhibitors (Shimizu et al., 2012).

Chemical Reactions and Properties

NCTD engages in various chemical reactions, enabling the synthesis of a wide range of derivatives with enhanced biological activities. For example, the [3+2] 1,3-dipolar cycloaddition reaction has been employed to synthesize novel norcantharidin-dimer derivatives and heterocyclic substituted derivatives, showcasing the compound's versatility in forming structurally diverse molecules with potentially different biological activities (Deng et al., 2011). These reactions underline the chemical properties of NCTD, such as its reactivity and the ability to form stable derivatives with various functional groups.

Physical Properties Analysis

The physical properties of NCTD, such as solubility and crystallinity, play a crucial role in its application as a therapeutic agent. Modifications to the NCTD molecule, like conjugation with biopolymers, have been explored to improve these properties. For instance, NCTD-conjugated chitosan derivatives have shown to possess lower crystallinity and better water solubility compared to pure chitosan, indicating the potential for developing NCTD formulations with improved bioavailability (Xu et al., 2013).

Chemical Properties Analysis

The chemical properties of NCTD, including its stability, reactivity, and interaction with biological macromolecules, are critical for its anticancer activity. The compound's ability to induce cell cycle arrest, apoptosis, and inhibit cell proliferation is closely related to its chemical interactions within the cell. Studies have shown that NCTD can modulate various signaling pathways, such as the MAPK pathway, and interact with DNA and proteins to exert its anticancer effects. These interactions underscore the importance of understanding NCTD's chemical properties to harness its therapeutic potential effectively (Yu et al., 2012).

科学的研究の応用

1. Field: Cancer Research Norcantharidin (NCTD) is a demethylated derivative of cantharidin, which is an anticancer active ingredient of traditional Chinese medicine . It is currently used clinically as a routine anti-cancer drug in China .

3. Methods of Application NCTD is administered clinically. The specific dosage and administration method would depend on the type of cancer being treated and the patient’s overall health condition. In research settings, NCTD is often administered to cell cultures or animal models to study its effects .

4. Results or Outcomes NCTD has been found to not only decrease tumor growth but also prolong survival in animal models . As an efficacious anticancer drug, it has been used to treat hepatic cancer, gastric cancer, and leucopenia patients in China for many years .

3. Methods of Application In a study, drug-loaded micelles were used to enhance the antitumor effect of NCTD . The specific dosage and administration method would depend on the type of cancer being treated and the patient’s overall health condition .

4. Results or Outcomes Compared with NCTD injection (54.78%), the same dose (1 mg/kg) of drug-loaded micelles enhanced the antitumor effect in an A549 tumor model, with a tumor inhibition rate of 64.35% .

Safety And Hazards

Norcantharidin is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABVEXCGCXWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884158
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norcantharidin

CAS RN

5442-12-6, 51154-98-4, 29745-04-8
Record name Hexahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5442-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcantharidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 29745-04-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3, hexahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in scheme 1, we prepared endothal anhydride by adding acetic anhydride (0.5 mL)(4) to a suspension of Endothall (186 mg)(3) in benzene (3 mL) and the mixture was then stirred until the solid had gone into solution (2 hours). The solution was heated under vacuum to remove the benzene and the residue was then heated at 80° C. for 30 min. Petroleum ether (5 mL) was then added and the desired anhydride spontaneously crystallized. The product was removed by filtration washed with a little petroleum ether to give the pure product (85 mg) which was used immediately in the following two preparations.
[Compound]
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Endothall
Quantity
186 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcantharidin
Reactant of Route 2
Norcantharidin
Reactant of Route 3
Norcantharidin
Reactant of Route 4
Norcantharidin
Reactant of Route 5
Norcantharidin
Reactant of Route 6
Norcantharidin

Citations

For This Compound
4,250
Citations
J Zhou, Y Ren, L Tan, X Song, M Wang, Y Li… - Biomedicine & …, 2020 - Elsevier
Cantharidin (CTD) is the main bioactive component of Cantharides, which is called Banmao in Traditional Chinese Medicine (TCM). Norcantharidin (NCTD) is a structural modifier of …
Number of citations: 31 www.sciencedirect.com
L Deng, S Tang - Expert Opinion on Therapeutic Patents, 2011 - Taylor & Francis
… modification of norcantharidin. These … Norcantharidin analogues show an enormous potential in the anticancer field. In the following sections we examine the new norcantharidin …
Number of citations: 35 www.tandfonline.com
CH Hsieh, KS Chao, HF Liao, YJ Chen - … Based Complementary and …, 2013 - hindawi.com
Cancer stem cells (CSCs) existing in human cancers have been demonstrated to be a major cause of cancer treatment resistance, invasion, metastasis, and relapse. Self-renewal …
Number of citations: 47 www.hindawi.com
TA Hill, SG Stewart, SP Ackland, J Gilbert… - Bioorganic & medicinal …, 2007 - Elsevier
A range of amines was reacted with norcantharidin (2) to provide the corresponding norcantharimides (9–43). Treatment of norcantharidin with allylamine afforded the corresponding …
Number of citations: 119 www.sciencedirect.com
M Tarleton, J Gilbert, JA Sakoff, A McCluskey - European journal of …, 2012 - Elsevier
… Norcantharidin is active in vitro against several tumour cell lines … norcantharidin to be approximately 10 fold less cytotoxic than cantharidin in many of these cell lines. Norcantharidin has …
Number of citations: 46 www.sciencedirect.com
YJ Chen, YM Tsai, CD Kuo, KL Ku, HS Shie, HF Liao - Life sciences, 2009 - Elsevier
AIMS: This study examined the in vitro and in vivo angiogenic effects of norcantharidin (NCTD), a synthetic, small-molecule antitumor compound. MAIN METHODS: Syngeneic colorectal …
Number of citations: 70 www.sciencedirect.com
TA Hill, SG Stewart, B Sauer, J Gilbert… - Bioorganic & medicinal …, 2007 - Elsevier
… of a family of norcantharidin analogues and enzyme kinetic … inhibitor, more potent even than norcantharidin against PP1 and … comparable or better than that observed for norcantharidin. …
Number of citations: 114 www.sciencedirect.com
G Martínez-Razo, ML Domínguez-López… - Naunyn-Schmiedeberg's …, 2023 - Springer
Norcantharidin (NCTD) is the demethylated analog of cantharidin, with allegedly reduced toxicity. However, there is still limited information regarding its posology and potential risk in its …
Number of citations: 5 link.springer.com
XH Liu, I Blazsek, M Comisso, S Legras… - European Journal of …, 1995 - Elsevier
Cantharidin is a natural toxin that inhibits protein phosphatase type 2A (PP2A) and has antitumour effects in man. We have studied the synthetic analogue, norcantharidin (NCTD), …
Number of citations: 158 www.sciencedirect.com
XY Wan, XF Zhai, YP Jiang, T Han… - American journal of …, 2017 - ncbi.nlm.nih.gov
Hepatocellular carcinoma (HCC) is the third leading cause of cancer-related mortality worldwide. Norcantharidin (NCTD), a demethylated analog of cantharidin, possesses …
Number of citations: 26 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。